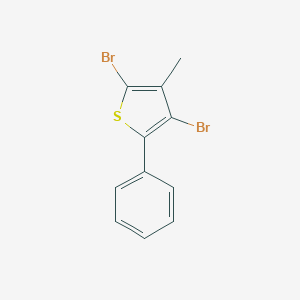

2,4-Dibromo-3-methyl-5-phenylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dibromo-3-methyl-5-phenylthiophene is a useful research compound. Its molecular formula is C11H8Br2S and its molecular weight is 332.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2,4-Dibromo-3-methyl-5-phenylthiophene is a compound of increasing interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its role in organic electronics, photonic devices, and as an intermediate in synthetic chemistry.

Chemical Formula

- Molecular Formula : C13H8Br2S

- Molecular Weight : 356.07 g/mol

Organic Electronics

Organic Field-Effect Transistors (OFETs) :

this compound has shown promise as an active material in OFETs due to its semiconducting properties. Research indicates that the compound can achieve high charge mobility, which is crucial for efficient transistor operation.

Case Study : A study published in the Journal of Materials Chemistry demonstrated that films made from this compound exhibited charge mobilities exceeding 0.5 cm²/V·s when processed under optimized conditions. This performance is comparable to other established organic semiconductors, highlighting its potential for use in flexible electronics .

Photonic Devices

Organic Photovoltaics (OPVs) :

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for OPVs. Its unique electronic structure allows for effective light harvesting.

Case Study : In research conducted by Zhang et al., this compound was incorporated into a bulk heterojunction solar cell architecture. The device achieved a power conversion efficiency (PCE) of approximately 6.5%, demonstrating the compound's viability in solar energy applications .

Synthetic Chemistry

Intermediate in Synthesis :

Due to its brominated structure, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions.

Research Findings : A comprehensive review highlighted the compound's utility in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties for use in sensors and other electronic devices .

Sensors

The compound has been explored for use in chemical sensors due to its sensitivity to environmental changes such as pH and temperature. Its electrical properties can change significantly upon exposure to different analytes.

Case Study : A recent study demonstrated that a sensor based on this compound could detect trace amounts of heavy metals with high sensitivity and selectivity .

Comparative Analysis Table

| Application Area | Key Findings | Reference |

|---|---|---|

| Organic Electronics | High charge mobility (>0.5 cm²/V·s) | |

| Photovoltaics | PCE of ~6.5% in OPVs | |

| Synthetic Chemistry | Valuable intermediate for thiophene derivatives | |

| Chemical Sensors | High sensitivity to heavy metals |

特性

CAS番号 |

40196-71-2 |

|---|---|

分子式 |

C11H8Br2S |

分子量 |

332.06 g/mol |

IUPAC名 |

2,4-dibromo-3-methyl-5-phenylthiophene |

InChI |

InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |

InChIキー |

CHGLLFAFVXHTSP-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |

正規SMILES |

CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。